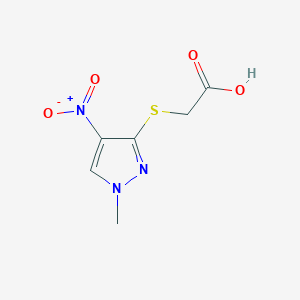

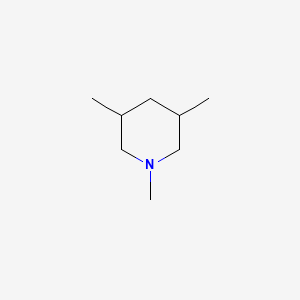

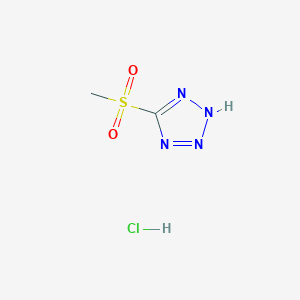

![molecular formula C23H29Cl2N3O2 B3047852 1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride CAS No. 145969-31-9](/img/structure/B3047852.png)

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride

Übersicht

Beschreibung

OPC-14523 (hydrochloride) is an antidepressant drug developed by Otsuka America Pharmaceutical. It is known for its high affinity for sigma receptors and the serotonin transporter, making it a potent serotonin reuptake inhibitor. This compound is primarily investigated for its potential use in treating depression, bulimia, and obsessive-compulsive disorders .

Vorbereitungsmethoden

Die Synthese von OPC-14523 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung eines Phenylpiperazin-Skeletts. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Phenylpiperazin-Skeletts: Dies beinhaltet die Reaktion eines Piperazinderivats mit einer Phenylgruppe.

Einführung der Propyl-Kette: Die Propyl-Kette wird durch eine nukleophile Substitutionsreaktion eingeführt.

Methoxylierung: Die Methoxygruppe wird durch eine elektrophile aromatische Substitutionsreaktion an den Chinolinring addiert.

Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der freien Base mit Salzsäure

Industrielle Produktionsverfahren für OPC-14523 (Hydrochlorid) sind für die großtechnische Synthese optimiert und gewährleisten hohe Ausbeute und Reinheit. Diese Verfahren umfassen oft den Einsatz automatisierter Reaktoren und kontinuierlicher Strömungsprozesse, um die Effizienz und Reproduzierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

OPC-14523 (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können die Phenyl- und Piperazinringe modifizieren.

Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um ihre Bestandteile zu liefern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga .

Wissenschaftliche Forschungsanwendungen

OPC-14523 (Hydrochlorid) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die Sigma-Rezeptoren und Serotonintransporter betreffen.

Biologie: Die Verbindung wird verwendet, um die Auswirkungen der Serotonin-Wiederaufnahmehemmung auf neuronale Aktivität und Verhalten zu untersuchen.

Medizin: OPC-14523 (Hydrochlorid) wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depression, Bulimie und Zwangsstörungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Antidepressiva und als Standard in Qualitätskontrollprozessen verwendet

5. Wirkmechanismus

OPC-14523 (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch die Hemmung der Serotonin-Wiederaufnahme. Es bindet an den Serotonintransporter und verhindert die Wiederaufnahme von Serotonin in präsynaptische Neuronen. Dies erhöht die Konzentration von Serotonin im synaptischen Spalt und verstärkt die serotonerge Neurotransmission. Zusätzlich wirkt OPC-14523 (Hydrochlorid) als Agonist an Sigma-Rezeptoren, moduliert die neuronale Aktivität und trägt zu seinen Antidepressiva-Effekten bei .

Wirkmechanismus

OPC-14523 (hydrochloride) exerts its effects primarily through the inhibition of serotonin reuptake. It binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, OPC-14523 (hydrochloride) acts as an agonist at sigma receptors, modulating neuronal activity and contributing to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

OPC-14523 (Hydrochlorid) ist einzigartig aufgrund seiner zweifachen Wirkung als Serotonin-Wiederaufnahmehemmer und Sigma-Rezeptoragonist. Ähnliche Verbindungen umfassen:

Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI) ohne signifikante Aktivität an Sigma-Rezeptoren.

Imipramin: Ein trizyklisches Antidepressivum, das die Wiederaufnahme von sowohl Serotonin als auch Noradrenalin hemmt, aber keine Sigma-Rezeptoraktivität aufweist.

Sertralin: Ein weiteres SSRI mit hoher Selektivität für den Serotonintransporter, aber minimaler Sigma-Rezeptoraffinität

Im Vergleich zu diesen Verbindungen bietet OPC-14523 (Hydrochlorid) eine einzigartige Kombination aus Serotonin-Wiederaufnahmehemmung und Sigma-Rezeptoragonismus, die möglicherweise verbesserte therapeutische Wirkungen bei der Behandlung von Depressionen und verwandten Störungen bietet.

Eigenschaften

IUPAC Name |

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOVXVXPFWJNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145969-31-9 | |

| Record name | 2(1H)-Quinolinone, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145969-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OPC-14523 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145969319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPC-14523 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3VP43XU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

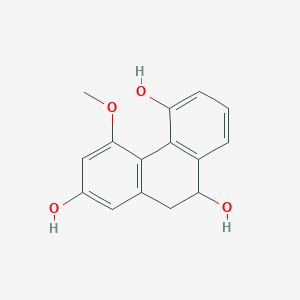

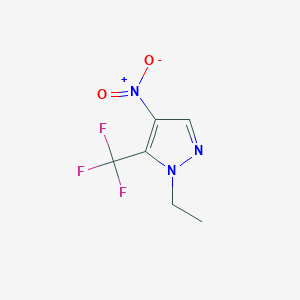

![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047773.png)

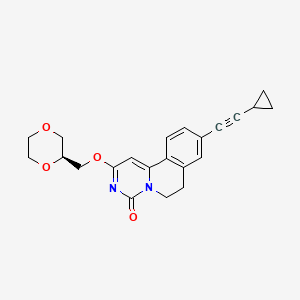

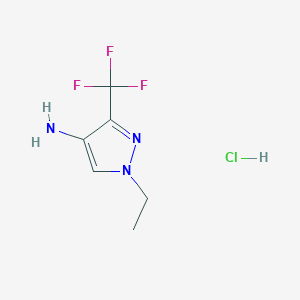

![5-(1-Ethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047774.png)

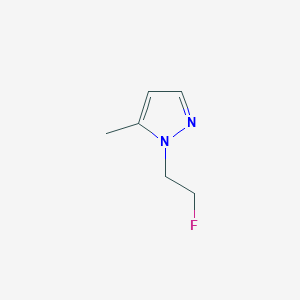

![3-{5-[(dimethylamino)methyl]-1{H}-tetrazol-1-yl}benzoic acid](/img/structure/B3047778.png)